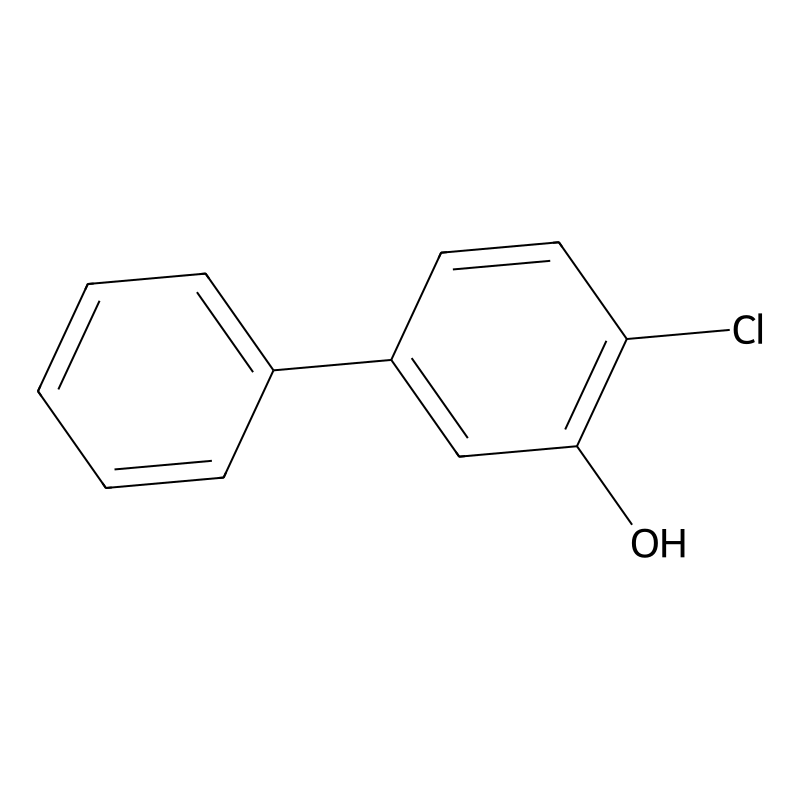

2-Chloro-5-phenylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Chemistry: Detection in Water Sources

Scientific Field: Environmental Chemistry Application Summary: The compound is analyzed in drinking water to monitor its presence and concentration, which is crucial for water quality assessment. Methods of Application:

GC/MS Analysis: Utilizing Gas Chromatography coupled with Mass Spectrometry (GC/MS) following EPA method 528.

Sample Preparation: A pre-mixed phenolic standard solution prepared in dichloromethane.

Technical Parameters: Splitless injection mode, column flow with helium, and specific temperature programming for the GC oven. Results Summary: The method provides precise control of ion groups for improved statistics and ratios, ensuring accurate detection and quantification of 2-Chloro-5-phenylphenol in water sources.

Microbiology: Antimicrobial Properties

Scientific Field: Microbiology Application Summary: Investigating the antimicrobial efficacy of 2-Chloro-5-phenylphenol against various pathogens. Methods of Application:

Minimum Inhibition Concentration (MIC): Determining the MIC against a range of microorganisms.

Synthesis Route: Utilizing pressure phenol synthesis from chlorobenzene, which yields 2-phenylphenol as a byproduct. Results Summary: The compound exhibits microbicidal activity, with varying degrees of effectiveness across different strains of bacteria and fungi, contributing to its potential use in disinfectants.

Material Science: Protection of Materials

Scientific Field: Material Science Application Summary: The compound is used in the formulation of microbicides for material protection. Methods of Application:

Electrochemistry: Sensor Development

Scientific Field: Electrochemistry Application Summary: Developing electrochemical sensors for the detection of 2-Chloro-5-phenylphenol. Methods of Application:

Sensor Fabrication: Creating a nano-sized copper(II) complex-based sensor.

Electrochemical Measurements: Conducting voltammetry to detect the presence of 2-Chloro-5-phenylphenol. Results Summary: The sensor demonstrates high sensitivity and selectivity for 2-Chloro-5-phenylphenol, making it suitable for environmental monitoring applications.

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry Application Summary: “2-Chloro-5-phenylphenol” serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Methods of Application:

Purification: Techniques like recrystallization or chromatography are employed to isolate and purify the desired product. : The use of “2-Chloro-5-phenylphenol” as an intermediate allows for the creation of a variety of pharmaceutical agents with potential therapeutic applications.

Bioactive Natural Product Synthesis

Scientific Field: Natural Products Chemistry Application Summary: The compound is used as a building block in the synthesis of bioactive natural products. Methods of Application:

Synthetic Routes: Employing organic synthesis techniques to construct complex molecules with potential biological activity.

2-Chloro-5-phenylphenol is an organic compound with the molecular formula and a molecular weight of approximately 220.65 g/mol. It features a phenolic hydroxyl group (-OH) attached to a biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom at the 2-position relative to the hydroxyl group. This compound is characterized by its solid state at room temperature, typically appearing as white to light yellow crystals or flakes.

There is no known information on the mechanism of action of 2-chloro-5-phenylphenol in scientific research.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

- Reduction: The phenolic hydroxyl group can undergo reduction, potentially converting to an alkane or an alcohol under appropriate conditions.

- Esterification: The hydroxyl group can react with acids to form esters.

- Oxidation: Under oxidative conditions, the compound may form quinones or other oxidized derivatives.

These reactions highlight its potential for further chemical modifications and applications in synthetic chemistry.

2-Chloro-5-phenylphenol exhibits significant biological activity, particularly as an antimicrobial agent. Studies have indicated that compounds in the phenylphenol family, including 2-chloro derivatives, possess herbicidal and bactericidal properties. They interfere with microbial cell membranes, leading to cell lysis and death . The compound has been evaluated for its efficacy against various pathogens and is noted for its potential use in agricultural applications as a biocide or fungicide .

Several synthesis methods have been reported for producing 2-chloro-5-phenylphenol:

- Chlorination of Phenolic Compounds: Chlorination of 5-phenylphenol using chlorine gas or chlorinating agents like thionyl chloride in a solvent (e.g., carbon tetrachloride) leads to the formation of 2-chloro-5-phenylphenol .

- Direct Synthesis from Precursors: The compound can also be synthesized through reactions involving dibenzofuran and metallic sodium under specific conditions, although this method is more complex and less commonly used .

- Recrystallization: After synthesis, purification often involves recrystallization from suitable solvents such as n-hexane to obtain high-purity product .

Studies on 2-chloro-5-phenylphenol have focused on its interactions with biological systems:

- Membrane Interactions: The compound has been shown to adsorb onto cell membranes, disrupting membrane integrity and function, which contributes to its antimicrobial effects .

- Metabolism Studies: Research indicates that upon exposure, it undergoes metabolic transformations leading to various conjugates, primarily sulfates and glucuronides, which are excreted in urine .

- Toxicological Assessments: Evaluations have indicated low neurotoxic effects, making it relatively safe for use within established guidelines .

Several compounds share structural similarities with 2-chloro-5-phenylphenol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Phenylphenol | C12H10O | Parent compound; lacks chlorine substitution |

| 4-Chloro-2-phenylphenol | C12H9ClO | Chlorine at different position; different biological activity |

| 4-Chloro-5-methylphenol | C8H9ClO | Methyl group substitution; varies in solubility |

| Biphenyl-2-ol | C12H10O | No chlorine; used primarily as an industrial chemical |

These compounds are unique due to their specific substitutions which affect their reactivity, biological activity, and applications.

Physical Properties and Characterization

The physical properties of 2-chloro-5-phenylphenol reflect its biphenyl structure and halogen substitution pattern. The compound exists as a solid under standard conditions, with properties that are influenced by both the aromatic character of the biphenyl system and the polar nature of the phenolic hydroxyl group [4].

Structural analogues within the chlorinated phenylphenol family provide insight into expected physical property ranges. Related compounds such as 2-chloro-4-phenylphenol exhibit melting points of approximately 75°C and calculated boiling points near 294°C [5]. The 2-chloro-6-phenylphenol isomer shows a melting point of 6°C and a boiling point of 317°C, with a density of 1.234 g/mL [6]. These variations among positional isomers demonstrate the significant impact of substituent positioning on physical properties.

| Physical Property | Related Compound Data | Reference |

|---|---|---|

| Melting Point Range | 6-75°C (isomeric compounds) | [5] [6] |

| Boiling Point Range | 294-317°C (isomeric compounds) | [5] [6] |

| Density Range | 1.18-1.57 g/cm³ (biphenyl derivatives) | [3] [6] |

| Molecular Volume | 150-166 mL/mol (calculated) | [7] [6] |

The solubility characteristics of 2-chloro-5-phenylphenol are expected to follow patterns typical of chlorinated aromatic compounds. The presence of the phenolic hydroxyl group enhances water solubility compared to purely hydrocarbon biphenyls, while the chlorine substituent and aromatic character promote solubility in organic solvents [3]. Polychlorinated biphenyl compounds generally exhibit low water solubilities ranging from 0.0027 to 0.42 ng/L but demonstrate high solubility in organic solvents, oils, and fats [3].

The compound's physical stability under various conditions reflects the robust nature of the aromatic framework. Biphenyl derivatives typically resist degradation under normal environmental conditions due to the stability of the aromatic ring system [3]. The presence of the phenolic group may introduce some sensitivity to oxidation reactions, particularly under basic conditions where phenolate formation can occur.

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 2-chloro-5-phenylphenol through analysis of both proton and carbon-13 nuclei. The compound's aromatic framework generates characteristic chemical shift patterns that reflect the electronic environment of individual nuclei within the molecular structure [8] [9].

Proton nuclear magnetic resonance spectroscopy reveals distinct resonance regions corresponding to different aromatic environments. Biphenyl compounds typically exhibit aromatic proton signals in the 7.0-8.0 parts per million range, with specific chemical shifts influenced by substituent effects [10] [11]. The phenolic proton appears as a characteristic broad signal, often in the 9-12 parts per million region, and may be exchangeable with deuterium oxide [8].

The aromatic proton multiplicity patterns provide structural confirmation through coupling constant analysis. Ortho-coupled protons typically show coupling constants of 7-8 Hz, while meta-coupling appears as smaller values around 2-3 Hz [11]. The substitution pattern of 2-chloro-5-phenylphenol creates specific splitting patterns that distinguish it from other isomeric forms.

| Nuclear Magnetic Resonance Parameter | Expected Range | Reference |

|---|---|---|

| Aromatic Proton Chemical Shifts | 7.0-8.0 ppm | [10] [11] |

| Phenolic Proton Chemical Shift | 9-12 ppm | [8] [12] |

| Ortho-Coupling Constants | 7-8 Hz | [11] |

| Meta-Coupling Constants | 2-3 Hz | [11] |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicity patterns. Aromatic carbons in biphenyl systems typically resonate between 120-150 parts per million, with quaternary carbons appearing at characteristic positions [10] [12]. The carbon bearing the chlorine substituent shows a distinctive downfield shift due to the electronegative halogen effect.

Related chlorinated phenolic compounds demonstrate specific carbon-13 chemical shift patterns that can guide interpretation of 2-chloro-5-phenylphenol spectra. Studies of Mannich bases derived from 2-chloro-4-phenylphenol show carbon resonances at 119.9, 122.4, 126.4, 127.4, 128.8, 128.9, 130.8, 132.6, 138.1, and 151.7 parts per million [8]. These values provide reference points for understanding the electronic environments in the target compound.

Mass Spectrometry Characterization

Mass spectrometry analysis of 2-chloro-5-phenylphenol reveals characteristic fragmentation patterns that confirm molecular structure and provide insights into the compound's gas-phase ion chemistry. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the compound [2] [13].

Electron ionization mass spectrometry typically produces fragmentation through loss of specific functional groups and aromatic ring cleavage. Chlorinated aromatic compounds often show characteristic isotope patterns due to the presence of chlorine-35 and chlorine-37 isotopes, with the molecular ion cluster showing peaks separated by two mass units in a 3:1 intensity ratio [13].

Collision cross section measurements provide additional structural characterization through ion mobility spectrometry. For the related compound 2-chloro-4-phenylphenol, predicted collision cross section values include 139.8 Ų for the protonated molecule, 149.7 Ų for the sodium adduct, and 145.7 Ų for the deprotonated species [2]. These values reflect the three-dimensional structure and collision behavior in the gas phase.

| Mass Spectrometry Parameter | Value/Range | Reference |

|---|---|---|

| Molecular Ion (m/z) | 204 | [2] [13] |

| Protonated Molecule Collision Cross Section | 139.8 Ų | [2] |

| Sodium Adduct Collision Cross Section | 149.7 Ų | [2] |

| Deprotonated Molecule Collision Cross Section | 145.7 Ų | [2] |

The fragmentation pathways of chlorinated phenylphenols follow predictable patterns based on the stability of resulting ionic species. Common fragmentation routes include loss of hydrogen chloride, phenol elimination, and aromatic ring cleavage with charge retention on the most stable fragment [14]. These fragmentation patterns serve as diagnostic tools for structural confirmation and compound identification in complex mixtures.

Advanced mass spectrometry techniques such as tandem mass spectrometry provide enhanced structural characterization through controlled fragmentation experiments. Multiple stages of fragmentation can reveal detailed structural information about specific molecular regions and confirm substitution patterns [14].

Infrared Spectroscopy Features

Infrared spectroscopy provides functional group identification and structural characterization through analysis of molecular vibrational frequencies. The infrared spectrum of 2-chloro-5-phenylphenol exhibits characteristic absorption bands corresponding to specific bond types and molecular motions within the compound [15] [16].

The phenolic hydroxyl group produces a distinctive broad absorption in the 3200-3600 wavenumber region, with the exact position influenced by hydrogen bonding and intermolecular interactions [12]. This band serves as a primary identifier for phenolic compounds and may show multiple components due to different hydrogen bonding environments.

Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region as multiple sharp or medium-intensity bands. The biphenyl framework contributes specific vibrational modes related to the conjugated aromatic system [16]. Carbon-hydrogen stretching vibrations of aromatic protons typically appear around 3000-3100 wavenumbers as weak to medium intensity absorptions.

| Infrared Absorption | Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Phenolic O-H Stretch | 3200-3600 | Hydroxyl stretching | [12] |

| Aromatic C-H Stretch | 3000-3100 | Aromatic hydrogen stretching | [16] |

| Aromatic C=C Stretch | 1450-1650 | Aromatic carbon-carbon stretching | [16] |

| C-Cl Stretch | 600-800 | Carbon-chlorine stretching | [16] |

The carbon-chlorine bond produces a characteristic absorption in the 600-800 wavenumber region, with the exact frequency dependent on the electronic environment around the chlorine substituent [16]. This absorption provides confirmation of halogen substitution and can help distinguish between different chlorination patterns.

Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the 650-900 wavenumber region as strong absorptions that provide information about substitution patterns on the aromatic rings. The specific frequency and intensity of these bands reflect the number and position of substituents on each aromatic ring [16].

Computational Molecular Modeling

Computational molecular modeling of 2-chloro-5-phenylphenol employs quantum chemical methods to predict molecular properties and understand electronic structure. Density functional theory calculations provide accurate geometries, energetic parameters, and electronic properties for this chlorinated aromatic compound [17] [16] [18].

Geometry optimization studies using density functional theory with hybrid functionals such as B3LYP and basis sets like 6-31G(d) or 6-311+G(d) yield accurate molecular structures [16] [18]. These calculations reveal optimal bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture. The biphenyl system typically adopts a twisted conformation to minimize steric repulsion between aromatic rings [19].

Electronic structure analysis through molecular orbital theory provides insights into chemical reactivity and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines electronic excitation characteristics and chemical stability [19] [20]. Halogenation of aromatic systems typically reduces this energy gap, as demonstrated in studies of halogenated phenanthrene derivatives where chlorine substitution decreased the gap by 0.0064 eV [20].

| Computational Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d) | Molecular structure prediction | [16] [18] |

| Electronic Properties | B3LYP/6-311+G(d) | Energy gap calculations | [18] |

| Vibrational Analysis | B3LYP/6-311++G(d,p) | Infrared frequency prediction | [16] |

| Charge Distribution | Natural Bond Orbital analysis | Atomic charge calculation | [19] |

Atomic charge distribution analysis using methods such as Natural Bond Orbital analysis, Mulliken population analysis, and ChelpG procedures reveals the electronic environment around individual atoms [17] [19]. These calculations predict the reactivity of specific atomic sites and help understand intermolecular interaction patterns. For phenolic compounds, the oxygen atom typically carries significant negative charge, while the aromatic carbons show varying charge distributions depending on substituent effects [17].

Vibrational frequency calculations predict infrared absorption positions and intensities, enabling comparison with experimental spectra [16]. These calculations consider all normal vibrational modes and provide theoretical infrared spectra that support experimental interpretation. The accuracy of frequency predictions often requires scaling factors to account for systematic errors in the computational method [16].

Thermodynamic property calculations provide predicted values for parameters such as heat capacity, entropy, and thermal energy content as functions of temperature [16]. These properties support understanding of the compound's behavior under different thermal conditions and enable prediction of phase transition temperatures.

Conventional Synthesis Routes

The synthesis of 2-chloro-5-phenylphenol follows established pathways that have been developed for chlorinated phenylphenol derivatives. The most widely employed conventional approaches utilize electrophilic aromatic substitution mechanisms, where chlorinating agents react with phenylphenol substrates under controlled conditions [1] [2].

The primary conventional route involves the direct chlorination of 5-phenylphenol using molecular chlorine in the presence of Lewis acid catalysts. This method typically employs iron(III) chloride or aluminum chloride as catalysts, operating at temperatures ranging from 50 to 150°C [3] [4]. The reaction proceeds through the formation of a chlorine-catalyst complex, which acts as a highly electrophilic species capable of attacking the electron-rich aromatic ring of the phenylphenol substrate.

| Synthesis Method | Chlorinating Agent | Catalyst | Temperature Range | Typical Yield | Selectivity |

|---|---|---|---|---|---|

| Direct Chlorination | Cl₂ | FeCl₃, AlCl₃ | 50-150°C | 60-95% | Low (ortho/para mix) |

| Sulfuryl Chloride Method | SO₂Cl₂ | AlCl₃, FeCl₃ | 25-85°C | 80-97% | High para-selectivity |

| Phosphorus Route | PCl₃/POCl₃ | AlCl₃ | 70-200°C | 76-90% | High para-selectivity |

Another established conventional method involves the use of sulfuryl chloride as the chlorinating agent. This approach has demonstrated superior regioselectivity compared to direct chlorination with molecular chlorine [5] [6]. The sulfuryl chloride method typically operates under milder conditions, with temperatures ranging from 25 to 85°C, and achieves yields of 80-97% with enhanced selectivity toward the desired chlorinated product.

The phosphorus trichloride route represents a more complex but highly selective conventional approach. This multi-step process involves the initial formation of phenyl phosphite from phenol and phosphorus trichloride, followed by oxidation to phenyl phosphate, chlorination, and subsequent hydrolysis [7]. Despite its complexity, this method achieves para-selectivity ratios of 80-95% and overall yields of 76-90% based on the starting phenol material.

Chlorination Approaches for Phenylphenols

The chlorination of phenylphenols presents unique challenges due to the presence of multiple aromatic rings and potential sites for electrophilic attack. Several specialized chlorination approaches have been developed to address these challenges and achieve selective chlorination at the desired position [8] [9].

Electrophilic Aromatic Substitution Mechanisms

The fundamental mechanism for chlorination of phenylphenols involves electrophilic aromatic substitution, where the chlorinating agent acts as an electrophile toward the electron-rich aromatic system [10] [11]. The hydroxyl group on the phenol ring serves as a strong activating group, directing chlorination to the ortho and para positions relative to the hydroxyl functionality.

The mechanism proceeds through the formation of a sigma complex (arenium ion) intermediate, which is stabilized by resonance structures involving the phenolic oxygen [12]. The electron-donating effect of the hydroxyl group enhances the nucleophilicity of the aromatic ring, facilitating the initial electrophilic attack by the chlorinating species.

Sulfuryl Chloride Chlorination

Sulfuryl chloride (SO₂Cl₂) has emerged as a preferred chlorinating agent for phenylphenols due to its superior selectivity and mild reaction conditions [13] [14]. The mechanism involves the formation of a chlorosulfonium intermediate in the presence of Lewis acid catalysts, which subsequently transfers chlorine to the aromatic substrate.

Recent studies have demonstrated that the use of sulfuryl chloride in combination with specific catalysts can achieve remarkably high regioselectivity. For instance, the employment of poly(alkylene sulfide) catalysts with sulfuryl chloride has been shown to produce para-to-ortho ratios exceeding 200:1 in certain chlorination reactions [15].

Oxychlorination Processes

Oxychlorination represents an alternative approach that utilizes hydrogen chloride and an oxidizing agent to generate chlorine in situ [16] [17]. This method offers several advantages, including the use of less expensive raw materials and the ability to operate in aqueous media. The process typically employs copper(II) chloride or manganese(II) sulfate as catalysts, with hydrogen peroxide serving as the oxidizing agent.

The oxychlorination of phenylphenols proceeds through the formation of chlorine radicals, which subsequently attack the aromatic ring. This radical-mediated process can provide different selectivity patterns compared to conventional electrophilic chlorination methods [18].

Optimization Strategies for Enhanced Yield

The optimization of chlorination reactions for 2-chloro-5-phenylphenol synthesis requires careful consideration of multiple parameters that influence both reaction rate and product selectivity [19] [20].

Temperature Control and Optimization

Temperature plays a crucial role in determining both the reaction rate and the selectivity of chlorination reactions. Studies have shown that moderate temperatures (25-85°C) generally favor para-selectivity, while higher temperatures may lead to increased formation of ortho-substituted products and potential overchlorination [21] [22].

| Temperature Range | Effect on Yield | Effect on Selectivity | Recommended Application |

|---|---|---|---|

| 25-50°C | Moderate reaction rates | High para-selectivity | Selective monochlorination |

| 50-85°C | Optimal reaction rates | Good selectivity | General chlorination |

| 85-150°C | High reaction rates | Reduced selectivity | Rapid chlorination |

Catalyst Selection and Loading

The choice of catalyst and its loading level significantly impact both the efficiency and selectivity of chlorination reactions. Aluminum chloride and iron(III) chloride are the most commonly employed Lewis acid catalysts, with typical loadings ranging from 0.1 to 10 mole percent relative to the substrate [23] [24].

Advanced catalyst systems, such as poly(alkylene sulfide) catalysts, have demonstrated exceptional performance in terms of selectivity. These polymeric catalysts can achieve para-to-ortho ratios exceeding 20:1 while maintaining high yields of 90-97% [25].

Solvent Effects and Optimization

The choice of solvent significantly influences the outcome of chlorination reactions. Aromatic solvents such as toluene and benzene tend to stabilize the intermediate complexes formed during the reaction, leading to improved selectivity [26] [27]. Conversely, polar solvents may interfere with the catalyst-substrate interactions and reduce selectivity.

Recent developments have shown that solvent-free conditions can provide superior results for certain chlorination systems. The absence of solvent eliminates potential competing reactions and allows for better control of the reaction environment [28].

Reagent Stoichiometry and Addition Protocols

The stoichiometry of the chlorinating agent relative to the substrate is a critical parameter that affects both conversion and selectivity. Typically, slight excess of the chlorinating agent (1.1-1.5 equivalents) is employed to ensure complete conversion while minimizing overchlorination [29].

The method of reagent addition also plays an important role. Slow addition of the chlorinating agent to the reaction mixture helps maintain optimal reaction conditions and prevents local high concentrations that could lead to side reactions [30].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthesis methods for 2-chloro-5-phenylphenol has become increasingly important in modern chemical manufacturing. Green chemistry approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency [31] [32].

Microwave-Assisted Synthesis

Microwave-assisted chlorination has emerged as a powerful green chemistry tool that offers several advantages over conventional heating methods [33] [34]. The selective heating provided by microwave irradiation can significantly reduce reaction times while improving energy efficiency.

Studies have demonstrated that microwave-assisted chlorination of phenols using copper(II) chloride and hydrochloric acid can achieve yields of 85-95% with high para-selectivity [35]. The process operates under solvent-free conditions and reduces reaction times from hours to minutes, resulting in 60-80% energy reduction compared to conventional heating methods.

| Green Approach | Energy Reduction | Solvent Elimination | Yield Improvement | Environmental Benefit |

|---|---|---|---|---|

| Microwave-Assisted | 60-80% | Possible | 10-20% increase | Reduced emissions |

| Solvent-Free | Moderate | Complete | Comparable yields | Zero solvent waste |

| Aqueous Medium | Low | Partial | Moderate yields | Non-toxic medium |

Solvent-Free Reaction Systems

The elimination of organic solvents represents a significant advancement in green chemistry for chlorination reactions [36] [37]. Solvent-free systems offer multiple benefits, including reduced environmental impact, simplified purification procedures, and elimination of solvent recovery requirements.

Recent research has shown that certain chlorination reactions can be conducted efficiently in the absence of solvents, with the solid or liquid reactants mixed directly [38]. These systems often provide comparable or superior yields to traditional solvent-based methods while completely eliminating solvent waste.

Aqueous Medium Chlorination

The use of water as a reaction medium for chlorination represents another important green chemistry approach [39] [40]. Aqueous chlorination systems typically employ water-soluble catalysts and oxidizing agents to generate chlorinating species in situ.

Oxychlorination in aqueous media has been particularly successful, with studies showing that copper(II) sulfate-catalyzed systems can achieve effective chlorination of phenolic compounds using hydrogen chloride and hydrogen peroxide [41]. These systems operate under mild conditions and produce minimal organic waste.

Recyclable Catalyst Systems

The development of recyclable catalyst systems addresses both economic and environmental concerns associated with catalyst consumption [42] [43]. Heterogeneous catalysts that can be easily separated and reused offer significant advantages over homogeneous systems.

Polymer-supported catalysts have shown particular promise in this regard. These systems can maintain high activity and selectivity over multiple reaction cycles, with catalyst recovery rates exceeding 95% in many cases [44].

Industrial-Scale Production Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors that affect both technical feasibility and economic viability [45] [46].

Raw Material Supply and Quality

Industrial-scale production of 2-chloro-5-phenylphenol depends on reliable supplies of high-quality starting materials. The primary raw materials include phenol or phenylphenol derivatives and chlorinating agents such as chlorine gas or sulfuryl chloride [47].

The availability of phenol is generally assured through established petrochemical processes, primarily the cumene process, which produces phenol as a co-product with acetone. The quality of phenol feedstock is critical, as impurities can lead to side reactions and reduced product quality [48].

Process Safety and Environmental Compliance

Industrial chlorination processes must address significant safety and environmental challenges associated with the handling of chlorinating agents and Lewis acid catalysts [49] [50]. Chlorine gas, in particular, requires specialized handling equipment and safety protocols due to its toxicity and reactivity.

| Safety Consideration | Risk Level | Mitigation Strategy | Regulatory Requirement |

|---|---|---|---|

| Chlorine Gas Handling | High | Automated systems, leak detection | Strict protocols required |

| Lewis Acid Catalysts | Moderate | Proper storage, handling training | Standard safety measures |

| Waste Management | High | Treatment systems, recycling | Environmental permits |

Environmental compliance requires the implementation of emission control systems and waste treatment facilities. Scrubbing systems for chlorine emissions and neutralization systems for acidic waste streams are typically required [51].

Product Quality Control and Purification

Industrial production must ensure consistent product quality that meets customer specifications. This requires sophisticated analytical methods for monitoring reaction progress and product purity [52] [53].

The purification of chlorinated phenylphenols typically involves distillation or crystallization processes. The choice of purification method depends on the physical properties of the product and the required purity level [54].

Economic Optimization and Market Considerations

The economic viability of industrial-scale production depends on optimizing the balance between production costs and market prices. Key cost factors include raw material prices, energy consumption, catalyst costs, and waste treatment expenses [55].

Process optimization through advanced control systems and real-time monitoring can significantly improve economic performance. The implementation of heat integration and energy recovery systems can reduce overall energy consumption by 20-30% [56].

Scale-Up Challenges and Solutions

The scale-up of chlorination processes presents unique challenges related to heat and mass transfer, mixing efficiency, and reaction control. Industrial reactors must be designed to handle the exothermic nature of chlorination reactions while maintaining temperature control [57].

Advanced reactor designs, such as continuous stirred-tank reactors (CSTR) and plug flow reactors (PFR), can provide better control over reaction conditions and improve product quality consistency [58]. The implementation of continuous processing can offer advantages in terms of product quality, energy efficiency, and reduced capital investment compared to batch processes [59].